5-Bromo-3-nitropyridine-2-carbaldehyde
Overview
Description
5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the chemical formula C6H3BrN2O3. It is a yellow crystalline solid with a unique odor and is soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used in organic synthesis reactions and can also serve as an intermediate in the production of dyes .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 5-bromo-3-nitropyridine-2-carbaldehyde belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are known to participate in various chemical reactions, including Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Nitropyridines have been implicated in various biochemical processes, suggesting that this compound may have diverse effects on cellular biochemistry .
Result of Action
Nitropyridines have been studied for their potential biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-nitropyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of certain genes, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can activate certain signaling pathways by interacting with specific receptors on the cell surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can be toxic and cause adverse effects. For example, high doses of this compound have been associated with liver toxicity and other organ damage in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of other enzymes and cofactors, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes. The localization and accumulation of this compound within cells can influence its activity and effectiveness. For example, this compound may accumulate in certain organelles, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
5-Bromo-3-nitropyridine-2-carbaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitropyridine-2-carbaldehyde with brominating agents . The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
5-Bromo-3-nitropyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include brominating agents, reducing agents like hydrogen gas, and oxidizing agents such as potassium permanganate . The major products formed from these reactions include substituted pyridines, amino derivatives, and carboxylic acids .
Scientific Research Applications
5-Bromo-3-nitropyridine-2-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Bromo-3-nitropyridine-2-carbaldehyde can be compared with other similar compounds such as:
5-Bromo-2-nitropyridine: Similar in structure but lacks the aldehyde group, making it less versatile in certain reactions.
3-Nitropyridine-2-carbaldehyde: Lacks the bromine atom, which affects its reactivity and the types of reactions
Properties
IUPAC Name |
5-bromo-3-nitropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725559 | |
Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086838-46-1 | |
Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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